2,5-Dichloroterephthalaldehyde
Overview
Description
2,5-Dichloroterephthalaldehyde is an organochlorine compound with the molecular formula C₈H₄Cl₂O₂. It is a derivative of terephthalaldehyde, where two hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2 and 5 positions. This compound is known for its use in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloroterephthalaldehyde can be synthesized through several methods. One common method involves the oxidation of 2,5-dichloro-p-xylene using manganese dioxide as an oxidizing agent. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of sodium bisulfite for extraction, followed by hydrolysis and purification. This method ensures a higher yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloroterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,5-dichloroterephthalic acid.
Reduction: Reduction reactions can convert it into 2,5-dichlorobenzyl alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2,5-Dichloroterephthalic acid.
Reduction: 2,5-Dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloroterephthalaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development.
Industry: Employed in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloroterephthalaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,5-Dichloroterephthalaldehyde can be compared with other similar compounds, such as:
Terephthalaldehyde: The parent compound without chlorine substitutions.
2,5-Dichloroterephthalic acid: The oxidized form of this compound.
2,5-Dichlorobenzyl alcohol: The reduced form of this compound.
Uniqueness
The presence of chlorine atoms at the 2 and 5 positions in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and enhanced stability in certain reactions. These properties make it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2,5-dichloroterephthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCGIUJJUZHWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C=O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345988 | |
Record name | 2,5-Dichloroterephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46052-84-0 | |
Record name | 2,5-Dichloroterephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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